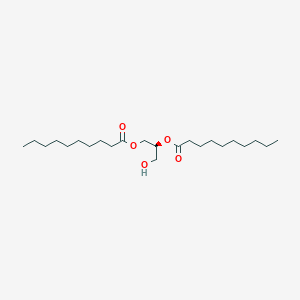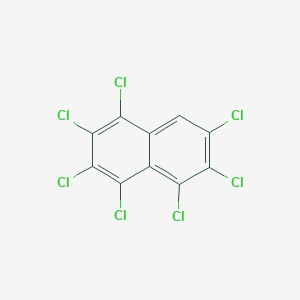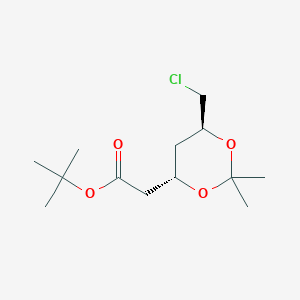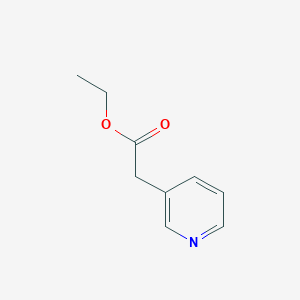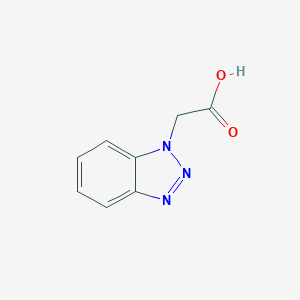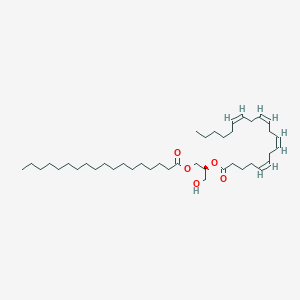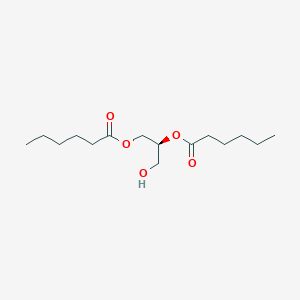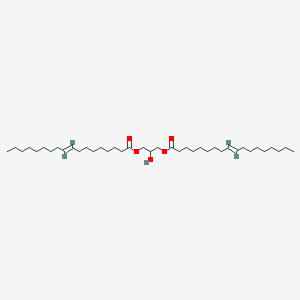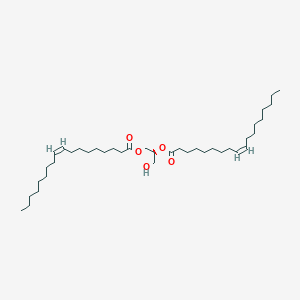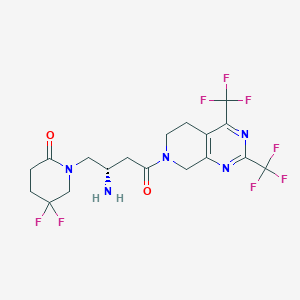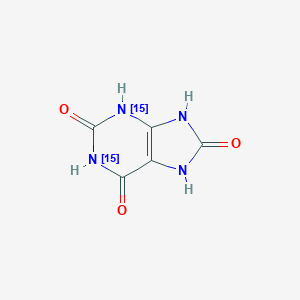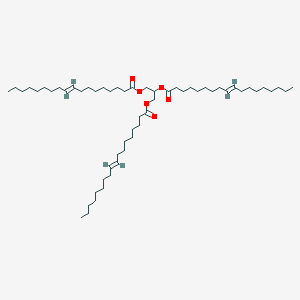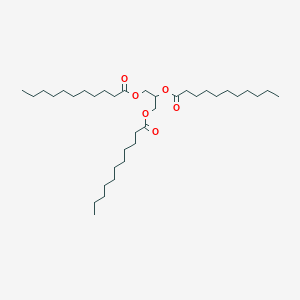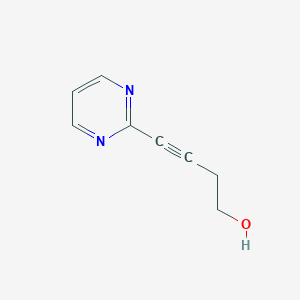
4-Pyrimidin-2-yl-but-3-yn-1-ol
概要
説明
4-(2-Pyrimidinyl)-3-butynol is an organic compound that features a pyrimidine ring attached to a butynol group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the butynol group introduces an alkyne functionality, making this compound versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrimidinyl)-3-butynol typically involves the coupling of a pyrimidine derivative with a butynol precursor. One common method includes the reaction of 2-chloropyrimidine with propargyl alcohol under basic conditions. The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(2-Pyrimidinyl)-3-butynol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions can be employed to streamline the production process.
化学反応の分析
Types of Reactions: 4-(2-Pyrimidinyl)-3-butynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(2-pyrimidinyl)-3-butynone.
Reduction: Formation of 4-(2-pyrimidinyl)-3-butene or 4-(2-pyrimidinyl)-3-butane.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
4-(2-Pyrimidinyl)-3-butynol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-Pyrimidinyl)-3-butynol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
類似化合物との比較
2-Aminopyrimidine: Shares the pyrimidine core but lacks the butynol group.
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Contains a substituted pyrimidine ring with different functional groups.
Uniqueness: 4-(2-Pyrimidinyl)-3-butynol is unique due to the presence of both the pyrimidine ring and the butynol group, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
121356-77-2 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
4-pyrimidin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,2,7H2 |
InChIキー |
AKGAWLVXZNQNHO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C#CCCO |
正規SMILES |
C1=CN=C(N=C1)C#CCCO |
同義語 |
3-Butyn-1-ol, 4-(2-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
